Product packaging for 1-Isopropylpiperidin-4-amine(Cat. No.:CAS No. 127285-08-9)

1-Isopropylpiperidin-4-amine

Cat. No.: B159582
CAS No.: 127285-08-9
M. Wt: 142.24 g/mol
InChI Key: ZRQQXFMGYSOKDF-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry. nih.govencyclopedia.pub Piperidine-containing compounds are among the most important synthetic fragments for the design and construction of drugs, with their prevalence spanning more than twenty classes of pharmaceuticals. nih.govencyclopedia.pubnih.gov These include treatments for cancer, neurological disorders like Alzheimer's disease, infectious diseases, and pain management. encyclopedia.pubresearchgate.net The piperidine moiety is also a core component of many naturally occurring alkaloids with potent biological activities, such as morphine, atropine, and piperine (B192125) (the active component in black pepper). encyclopedia.pubnih.gov

The widespread use of the piperidine scaffold is attributed to its ability to influence the properties of a molecule, often enhancing membrane permeability, metabolic stability, and the ability to bind to biological receptors. researchgate.net The structural diversity and significant pharmacological activities of piperidine derivatives have made them a subject of intense research, with thousands of scientific papers on the topic published in recent years. nih.govresearchgate.net

Table 1: Examples of Pharmacological Classes and Natural Products Containing the Piperidine Scaffold

Category Examples Reference
Pharmaceutical Classes Anticancer agents, Analgesics, Antipsychotics, Antihypertensives, Antivirals, Anti-Alzheimer agents encyclopedia.pubresearchgate.net
Natural Alkaloids Morphine, Atropine, Piperine, Matrine, Febrifugine encyclopedia.pubnih.gov

Historical Context of 1-Isopropylpiperidin-4-amine within Organic Synthesis

The synthesis of substituted piperidines like this compound is a key task in modern organic chemistry. nih.gov While a detailed historical timeline of its first synthesis is not extensively documented in readily available literature, its creation relies on established and well-understood organic reactions. A common and efficient method for its preparation is through reductive amination. This process typically involves the reaction of 4-piperidone (B1582916) with isopropylamine (B41738) to form an intermediate imine, which is then reduced to the final amine product, this compound.

Another documented synthetic route involves the hydrogenation of a precursor molecule using a catalyst. For instance, synthesis has been achieved with high yield through the hydrogenation of a related compound using a 10% palladium on activated carbon catalyst over a 20-hour period. chemicalbook.com These synthetic strategies highlight the compound's accessibility as a building block for further chemical exploration.

Table 2: Common Synthesis Methods for this compound

Synthesis Method Reactants Key Steps Reference
Reductive Amination 4-Piperidone, Isopropylamine 1. Condensation to form an imine intermediate. 2. Reduction of the imine to the target amine.
Catalytic Hydrogenation Precursor amine Hydrogenation using Palladium on carbon (Pd/C) catalyst. chemicalbook.com

Significance as a Core Scaffold in Drug Discovery

This compound is widely utilized as a key intermediate and a versatile structural scaffold in the development of novel therapeutic agents. chemimpex.com Its structure is particularly valuable because the amine group provides a convenient point for modification, allowing chemists to attach various functional groups and build more complex molecules. chemimpex.com

A significant area of research where this compound has been employed is in the field of epigenetics, specifically in the design of enzyme inhibitors for cancer therapy. oncotarget.comnih.gov Researchers have successfully incorporated the this compound moiety into quinazoline-based molecules to create potent dual inhibitors of the histone-modifying enzymes G9a and HDAC. oncotarget.comnih.gov In these designs, the this compound group is typically attached to the C4 position of the quinazoline (B50416) core. oncotarget.comnih.gov

Further studies have explored this scaffold for developing selective inhibitors of other epigenetic targets. For example, it has been used as a structural component in the development of inhibitors for Spindlin1 (SPIN1), an epigenetic reader protein, where modifications to the piperidine group were investigated to enhance selectivity and potency. nih.gov The broader 4-aminopiperidine (B84694) scaffold has also been identified as a promising starting point for developing inhibitors of the Hepatitis C Virus (HCV) assembly process. nih.gov

Table 3: Research Applications of this compound as a Scaffold

Target/Application Resulting Compound Class Therapeutic Area Reference
G9a / HDAC Quinazoline-based dual inhibitors Oncology oncotarget.comnih.gov
Spindlin1 (SPIN1) Quinazoline-based selective inhibitors Oncology nih.gov
Neurological Disorders Various bioactive molecules Neuroscience chemimpex.com
Hepatitis C Virus (HCV) 4-Aminopiperidine derivatives Infectious Disease nih.gov

Current Research Landscape and Future Directions

The current research landscape for this compound is heavily focused on its application in oncology, particularly in the realm of epigenetics. The development of molecules that can selectively or dually inhibit targets like G9a, HDAC, and SPIN1 is an active area of investigation. oncotarget.comnih.govnih.gov The goal of such research is to create more effective and targeted cancer therapies by modulating gene expression in cancer cells. oncotarget.com

Future directions for research involving this compound are broad. Its proven utility as a scaffold suggests it will continue to be a valuable tool in the design of inhibitors for other enzyme families. Beyond oncology, its role in developing agents for neurological disorders remains a promising avenue, leveraging the piperidine core's favorable properties for central nervous system drug candidates. chemimpex.com The adaptability of the this compound structure allows for its use in creating diverse chemical libraries for screening against a wide array of biological targets. This could lead to the discovery of new lead compounds for various diseases, from viral infections to inflammatory conditions. nih.govsmolecule.com Furthermore, its chemical properties may be explored in the field of material science for the creation of novel polymers or coatings. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B159582 1-Isopropylpiperidin-4-amine CAS No. 127285-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpiperidin-4-amine
Source PubChem
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InChI

InChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQQXFMGYSOKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390339
Record name 1-isopropylpiperidin-4-amine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127285-08-9
Record name 1-(1-Methylethyl)-4-piperidinamine
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Record name 1-isopropylpiperidin-4-amine
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Record name 1-(propan-2-yl)piperidin-4-amine
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Synthetic Methodologies for 1 Isopropylpiperidin 4 Amine

Alkylation of Piperidine (B6355638) Derivatives

This two-step methodology first establishes the N-isopropyl group on the piperidine ring, followed by the introduction of the 4-amino group. The key intermediate in this pathway is 1-isopropyl-4-piperidone (B1294310).

The initial step involves the N-alkylation of 4-piperidone (B1582916). This reaction is typically performed by treating 4-piperidone with an isopropyl halide, such as isopropyl bromide, in the presence of a base. The base is crucial for deprotonating the secondary amine of the piperidine ring, thereby activating it for nucleophilic attack on the alkyl halide. Common bases include potassium carbonate (K₂CO₃), and the reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) to facilitate the substitution reaction. Heating the reaction mixture can increase the rate and yield. A patented process describes the formation of analogous 1-alkyl-4-piperidones by reacting 4-piperidone hydrochloride with various alkylating agents. google.com

Table 1: Representative Conditions for N-Alkylation of 4-Piperidone

Alkylating AgentBaseSolventTemperatureYieldReference
Isopropyl IodideK₂CO₃MeCN80°C89%
Isopropyl BromideK₂CO₃DMFRoom Temp.Moderate google.com

This table presents illustrative data from syntheses of N-alkylated piperidones.

Once 1-isopropyl-4-piperidone is synthesized, it is converted to the target amine via reductive amination. This transformation can be achieved in a one-pot process where the ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form an in-situ imine intermediate. This intermediate is then immediately reduced to the primary amine.

Two common reducing agents for this step are:

Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of ketones. harvard.edumasterorganicchemistry.com The reaction is typically run in an alcoholic solvent like methanol. The use of NaBH₃CN is a well-established method for reductive aminations due to its tolerance of a wide range of functional groups and its effectiveness under mildly acidic conditions which favor imine formation. purdue.edu

Hydrogen Gas/Pd/C: Catalytic hydrogenation is another effective method, often favored in industrial applications for its efficiency and cleaner work-up. In this process, the mixture of the ketone and ammonia source is subjected to an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method can achieve high yields and purity.

Reductive Amination of 4-Piperidone

This approach is a more direct route where 4-piperidone is reacted with isopropylamine (B41738), and the resulting intermediate is reduced to form 1-isopropylpiperidin-4-amine. This method constructs the N-isopropyl and C-4 amine functionalities concurrently from the perspective of the starting materials.

The reaction begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-piperidone. This condensation reaction forms a water molecule and a Schiff base (or imine) intermediate. This equilibrium is a critical first step in the reductive amination sequence. masterorganicchemistry.com To drive the reaction toward the imine, sometimes a dehydrating agent or a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(O-i-Pr)₄) can be employed. purdue.eduresearchgate.net

Following the formation of the imine, a reducing agent is introduced. While milder reagents like sodium borohydride (B1222165) derivatives are common, a more potent hydride source such as lithium aluminium hydride (LiAlH₄) can also be used. acs.org LiAlH₄ is a powerful reducing agent capable of reducing imines to amines. In a related synthesis, LiAlH₄ was used to reduce an imine to form epi-dihydropinidine, demonstrating its utility in reducing cyclic imines. acs.org However, due to its high reactivity, careful control of reaction conditions is necessary to avoid the reduction of other functional groups if present.

After the synthesis of this compound, its primary amine group at the C-4 position can be used as a nucleophile for further functionalization. This is not a step in the synthesis of the title compound, but rather a reaction using it as a building block to create more complex molecules. For instance, in the synthesis of specific kinase inhibitors, this compound can be reacted with a suitable electrophile, such as a substituted pyrimidine, where the amine displaces a leaving group (e.g., a chlorine atom) to form a new carbon-nitrogen bond. gccpo.org This type of subsequent alkylation or arylation highlights the utility of this compound as a key intermediate in the synthesis of pharmacologically active compounds.

Catalytic Hydrogenation of Tetrahydropyridin-4-ylidene Salts

A significant pathway to piperidine-based structures involves the reduction of tetrahydropyridin-4-ylidene ammonium salt intermediates. google.com This method provides a route to N-substituted piperidin-4-ones, which are direct precursors to the corresponding 4-amino derivatives like this compound through subsequent reductive amination. google.com The reduction of the tetrahydropyridin-4-ylidene ammonium salt to the piperidin-4-one is a key transformation that avoids the formation of undesired by-products such as 4-hydroxypiperidines or other amines. google.com

The formation of the required tetrahydropyridin-4-ylidene ammonium salt can be initiated from α,β-unsaturated ketones. google.com The process involves several key steps:

Dithiocarbamate Formation: An α,β-unsaturated ketone reacts with a dialkylammonium dialkyldithiocarbamate to yield a dialkylamino dihydrothiopyran-2-thione. google.com

S-methylation: This intermediate undergoes S-methylation, typically with an agent like methyl iodide, to produce a methylthio-4H-thiopyran-4-ylidene compound. google.com

Aminolysis and Rearrangement: Subsequent aminolysis with a primary amine leads to an iminium-enamine salt. google.com Following the liberation of the free base, a Dimroth rearrangement in a high-boiling solvent like dimethylformamide yields a dihydropyridin-2(1H)-thione. google.com

Final Salt Formation: This thione is again subjected to S-methylation, and the resulting intermediate is selectively reduced, for instance with deactivated Raney nickel, to furnish the target tetrahydropyridin-4-ylidene ammonium salt. google.com

The critical step of converting the tetrahydropyridin-4-ylidene ammonium salt to the corresponding piperidin-4-one is effectively achieved using powerful hydrogenation agents. google.com The use of aluminium hydrides is preferred as it minimizes by-product formation. google.com

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing amides and nitriles to amines. masterorganicchemistry.combyjus.com In this specific synthesis, it is used to reduce the tetrahydropyridin-4-ylidene salt to the piperidin-4-one. google.com The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF). google.combyjus.com

Sodium Bis(2-methoxyethoxy)aluminium Hydride (Red-Al®): Red-Al is another strong reducing agent with reactivity comparable to LiAlH₄. acsgcipr.orgorganic-chemistry.org It offers the advantage of better solubility in organic solvents, being commercially available as a solution in toluene. organic-chemistry.org

The efficiency of the reduction is dependent on the molar ratio of the hydride reagent to the ammonium salt. Good yields have been reported using a molar ratio of approximately 4:1 for LiAlH₄ to the salt. google.com The resulting N-substituted piperidin-4-one can then be converted to this compound through reductive amination with isopropylamine. google.com

ParameterCondition/ReagentReference
Hydrogenation AgentLithium Aluminium Hydride (LiAlH₄) or Sodium Bis(2-methoxyethoxy)aluminium Hydride (Red-Al®) google.com
Preferred AgentLithium Aluminium Hydride google.com
SolventAprotic solvents (e.g., THF, Toluene) google.com
Molar Ratio (Hydride:Salt)Typically 3:1 to 5:1, preferably around 4:1 for LiAlH₄ google.com

Enzymatic Resolution for Enantioselective Synthesis

For applications requiring enantiomerically pure forms of chiral amines, enzymatic kinetic resolution is a powerful and green methodology. rsc.orgnih.gov This technique utilizes the high stereoselectivity of enzymes, particularly lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. mdpi.commdpi.com

Candida antarctica lipase (B570770) B (CALB) is one of the most robust and widely used biocatalysts for the kinetic resolution of racemic alcohols and amines. mdpi.comrsc.org Its high efficiency, broad substrate tolerance, and high enantioselectivity make it a preferred choice in both academic research and industrial processes. nih.govmdpi.com The enzyme catalyzes the transfer of an acyl group from an acyl donor (like an ester) to one of the enantiomers of the racemic amine at a much higher rate than to the other. rsc.org This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The commercial immobilized form of CALB, Novozym 435, is frequently used, although research shows that immobilizing CALB on different supports, such as magnetic nanoparticles, can further enhance its enantioselectivity. nih.govnih.gov

The efficiency and selectivity of enzymatic resolutions are highly dependent on the reaction conditions, including the choice of solvent and acylating agent. nih.govmdpi.com Traditional organic solvents can sometimes denature enzymes or lead to low substrate solubility. nih.gov

Ionic liquids (ILs) have emerged as a favorable alternative to conventional solvents in biocatalysis. mdpi.comiium.edu.my These salts, which are liquid at low temperatures, are characterized by low volatility and can be designed to be non-toxic and biodegradable. mdpi.comnih.gov Their use in enzymatic reactions offers several advantages:

Enhanced Enzyme Stability: Many enzymes, including lipases, exhibit remarkable stability in ILs, allowing reactions to be conducted at higher temperatures, which can increase reaction rates. nih.gov

Improved Substrate Solubility: ILs can dissolve a wide range of polar and non-polar substrates, overcoming solubility limitations often encountered in aqueous or organic media. nih.govrsc.org This is particularly beneficial for polar substrates in non-aqueous reactions. nih.gov

Increased Selectivity: The choice of IL can influence the enzyme's conformation, sometimes leading to higher enantioselectivity in the resolution process. mdpi.com

ILs can be used as co-solvents in aqueous systems or as the primary solvent in non-aqueous enzymatic reactions. mdpi.comnih.gov For instance, in a two-phase system comprising an ionic liquid and a conventional organic solvent like toluene, significant improvements in enantiomeric excess and reaction efficiency have been observed for the resolution of amine building blocks. mdpi.com

Solvent SystemAdvantagesConsiderationsReference
Conventional Organic SolventsWell-established, wide variety available.Can cause enzyme denaturation; may have low substrate solubility; potential toxicity and volatility. nih.gov
Ionic Liquids (ILs)Enhance enzyme stability and activity; improve solubility of polar/non-polar substrates; non-volatile; tunable properties.Viscosity can be high; cost; potential need for co-solvents; recovery and reuse logistics. mdpi.comnih.goviium.edu.my

Continuous-Flow Synthesis Approaches for Industrial Production

For the large-scale manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, continuous-flow chemistry has emerged as a superior alternative to traditional batch processing. purdue.eduscielo.br This technology offers enhanced safety, efficiency, and scalability by conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov

The synthesis of this compound can be adapted to a continuous-flow process, integrating key reaction steps such as hydrogenation and reductive amination into a single, automated sequence. nih.govrsc.org This approach offers significant advantages for industrial production:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. purdue.edu

Enhanced Safety: Performing reactions in small, contained volumes minimizes the risks associated with handling hazardous reagents and managing exothermic reactions. nih.gov

Scalability: Production capacity can be increased by either running the system for longer durations or by "numbering-up," which involves operating multiple reactor systems in parallel. scielo.br

Telescoped Synthesis: Multiple synthetic steps can be linked together without the need for isolating and purifying intermediates, significantly reducing production time and waste. nih.gov

A potential continuous-flow setup for this compound could involve pumping a solution of the piperidin-4-one precursor and isopropylamine through a heated reactor coil, followed by passage through a packed-bed reactor containing a solid-supported hydrogenation catalyst (e.g., Palladium on carbon). rsc.org The resulting product stream could then be directed through an in-line purification module for continuous isolation of the final, high-purity amine. rsc.org

ParameterBatch SynthesisContinuous-Flow SynthesisReference
Process Mode Sequential, discrete stepsIntegrated, continuous operation nih.gov
Heat & Mass Transfer Often inefficient, can lead to hotspotsHighly efficient, precise control purdue.edu
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes nih.gov
Scalability Requires larger reactors ("scaling-up")Longer run times or parallel reactors ("numbering-up") scielo.br
Process Control Manual or semi-automatedFully automated, better consistency nih.gov

Alkylation Modules in Microreactors

The synthesis of this compound can be approached through the N-alkylation of a suitable piperidine precursor. Microreactors offer significant advantages for such alkylation reactions. rhhz.net These systems provide superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for managing the often exothermic nature of alkylation. rhhz.netacs.org

Table 1: Comparison of Batch vs. Microreactor Alkylation
ParameterConventional Batch ReactorMicroreactor
Heat TransferLimited, potential for hot spotsExcellent, uniform temperature control rhhz.net
Mass TransferDependent on stirring efficiencyEnhanced due to short diffusion distances rhhz.net
Reaction TimeTypically longer (hours)Significantly shorter (minutes) unimi.it
Yield & SelectivityVariable, potential for byproductsOften higher with improved selectivity acs.org
ScalabilityChallengingStraightforward by numbering-up or longer run times nih.gov

Reductive Amination in Packed-Bed Reactors

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. nih.govwhiterose.ac.uk For the synthesis of this compound, this can involve the reaction of 1-isopropylpiperidin-4-one with ammonia or the reaction of 4-aminopiperidine (B84694) with acetone, followed by reduction.

Packed-bed reactors are highly effective for continuous catalytic reductive aminations. rsc.orgpatsnap.com In this setup, a solid-supported catalyst is packed into a column through which the reactants are flowed. rsc.org This methodology is particularly advantageous for large-scale production, offering high efficiency and safety. patsnap.comgoogle.com Catalysts such as palladium on carbon (Pd/C) or various nickel-based catalysts are commonly used. rsc.orgpatsnap.com The use of a packed-bed reactor allows for easy separation of the catalyst from the product stream, catalyst recycling, and consistent product quality. whiterose.ac.uk Biocatalytic reductive aminations using immobilized imine reductase (IRED) or reductive aminase (RedAm) enzymes in packed-bed reactors are also emerging as a sustainable alternative, offering high selectivity. nih.govwhiterose.ac.uk

Table 2: Reductive Amination in Packed-Bed Reactors
FeatureDescriptionAdvantage
CatalystHeterogeneous (e.g., Ni, Pd/C) or immobilized enzymes (IREDs). whiterose.ac.ukrsc.orgEasy separation and reuse, reduced contamination. whiterose.ac.uk
Process TypeContinuous flow. rsc.orgHigh throughput, consistent product quality, improved safety. patsnap.com
Reaction ConditionsCan be operated at high pressure and temperature. patsnap.comgoogle.comIncreased reaction rates and conversion. google.com
ApplicationSynthesis of secondary amines from primary amines and carbonyls. patsnap.comHigh conversion and selectivity. google.com

General Synthetic Strategies in the Creation of Derivatives

The primary amine at the 4-position and the tertiary amine at the 1-position of this compound provide two reactive sites for derivatization, making it a valuable scaffold in medicinal chemistry.

Amidation Techniques with Carboxamide Moieties

The primary amine group of this compound readily undergoes amidation with carboxylic acids or their activated derivatives (like acyl chlorides) to form carboxamides. mdpi.com This reaction is fundamental for creating a wide array of derivatives. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction between the amine and a carboxylic acid under mild conditions. analis.com.my These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This technique has been used to synthesize various biologically active molecules, including piperidine-3-carboxamide derivatives and ligands for melatonin (B1676174) receptors. mdpi.comnih.gov

Nucleophilic Substitution Reactions on the Piperidine Nitrogen

While the piperidine nitrogen in this compound is a tertiary amine and already alkylated with an isopropyl group, further reactions are generally limited. However, in related piperidine syntheses, the nitrogen atom is a key site for nucleophilic substitution. odu.edu For instance, N-acyliminium ions generated from piperidine derivatives can react with various nucleophiles. acs.org While direct substitution on the N-isopropyl group is not typical, the principles of nucleophilic attack on the nitrogen are central to the initial synthesis of the parent ring structure itself. odu.edu

Acylation of the Amine Group

Acylation of the primary amine at the 4-position is a common and straightforward derivatization strategy. nih.govnih.gov This reaction typically involves treating this compound with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. acs.org This method has been used to prepare libraries of acylated 4-aminopiperidines for screening as potential therapeutic agents, such as inhibitors of influenza A viral entry. nih.gov The resulting amide bond is generally stable, and this reaction allows for the introduction of a vast array of functional groups to explore structure-activity relationships. nih.gov

Integration into Naphthyridinone Scaffolds

The this compound moiety is a valuable building block in medicinal chemistry, often incorporated into larger scaffolds to modulate pharmacological activity. One such scaffold is the naphthyridinone core, which is present in various biologically active compounds. The synthesis of C7-substituted naphthyridinones, where the substituent is a 4-aminopiperidine derivative like this compound, has been explored in the development of potent enzyme inhibitors. nih.gov

A key application of this integration is in the creation of p38 MAP kinase inhibitors. Research has shown that a series of C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones are highly potent inhibitors of both p38 MAP kinase activity and TNF-alpha release. nih.gov For instance, the synthesis of a 4-aminopentamethylpiperidine naphthyridinone was specifically designed to block metabolism at major "hot spots," resulting in a compound with excellent inhibitory potency and good oral bioavailability in rats. nih.gov The naphthyridine framework is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netkthmcollege.ac.in

The general synthetic approach involves the reaction of a suitably activated naphthyridinone core with the desired aminopiperidine. The specific reaction conditions can be tailored, but often involve nucleophilic aromatic substitution or related coupling reactions.

Table 1: Examples of Naphthyridinone Scaffolds with Aminopiperidine Moieties

ScaffoldSubstituent at C7Biological TargetReference
Naphthyridinone4-Aminopentamethylpiperidinep38 MAP Kinase nih.gov
Quinolinone4-Aminopiperidinep38 MAP Kinase nih.gov
Dihydroquinazolinone4-Aminopiperidinep38 MAP Kinase nih.gov

Incorporation into Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives exhibit a vast array of biological activities. openmedicinalchemistryjournal.comnih.gov The incorporation of this compound into indole-based molecules has been a strategy in the development of therapeutic agents, such as Factor Xa inhibitors. epo.org

A common method for attaching the this compound unit to an indole core is through the formation of an amide bond. This typically involves the reaction of an indole derivative bearing a carboxylic acid or an activated acyl group with this compound. For example, a synthetic route to novel Factor Xa inhibitors involves the coupling of a 1H-indole-5-carboxylic acid methyl ester with the amine. epo.org

In a specific patented example, 2-(1-Isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid methyl ester is prepared and then further functionalized. The synthesis proceeds by reacting the indole derivative with sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like 2-Bromo-N-(5-chloro-pyridin-2-yl)-acetamide. epo.org This illustrates a versatile strategy where the this compound is first installed as a carbamoyl (B1232498) group, and subsequent modifications are made to other parts of the indole scaffold. epo.org

General synthetic strategies for indole derivatives often rely on catalytic amination reactions to form key C-N bonds, which can be adapted for the introduction of complex amines. nih.gov

Table 2: Synthesis of an Indole Derivative Incorporating this compound

Starting MaterialReagent 1Reagent 2ProductReference
2-(1-Isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid methyl esterNaH (60% in mineral oil)2-Bromo-N-(5-chloro-pyridin-2-yl)-acetamide1-[(5-Chloro-pyridin-2-ylcarbamoyl)-methyl]-2-(1-isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid epo.org

Chemical Reactivity and Transformations of 1 Isopropylpiperidin 4 Amine

Hydrolysis Reactions of Amide Bonds in Derivatives

Amide derivatives of 1-isopropylpiperidin-4-amine, formed through the acylation of the 4-amino group, can undergo hydrolysis to regenerate the parent amine and the corresponding carboxylic acid. This reaction involves the cleavage of the stable amide bond and is typically catalyzed by acidic or basic conditions.

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the amine as the leaving group (as an amide anion, which is subsequently protonated). arkat-usa.org This process is generally slow because the amide anion is a poor leaving group. arkat-usa.org

In acidic conditions, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. A subsequent proton transfer and elimination of the neutral this compound molecule leads to the formation of the carboxylic acid. researchgate.net The rate of hydrolysis can be sensitive to the steric bulk of substituents on the carbonyl carbon. researchgate.netpsu.edu Studies on N-substituted amides in high-temperature water suggest a potential SN2 mechanism where water acts as the nucleophile, particularly under near-neutral conditions. researchgate.netpsu.edu

Table 1: General Hydrolysis of N-(1-isopropylpiperidin-4-yl) Amide

ReactantConditionsProducts
N-(1-isopropylpiperidin-4-yl)acetamideAqueous Acid (H₃O⁺), HeatThis compound, Acetic Acid
N-(1-isopropylpiperidin-4-yl)benzamideAqueous Base (OH⁻), HeatThis compound, Benzoic Acid

Oxidation Reactions leading to Ketones or Aldehydes

The oxidation of this compound can occur at several sites. The tertiary amine in the piperidine (B6355638) ring can be oxidized to an N-oxide. More significantly, metabolic studies on drugs containing a 4-aminopiperidine (B84694) moiety show that oxidation reactions are common. acs.orgnih.gov These biotransformations, often catalyzed by cytochrome P450 enzymes like CYP3A4, include N-dealkylation of the isopropyl group and oxidation of the piperidine ring at the carbon alpha to the nitrogen, which can lead to the formation of lactams. acs.orgnih.gov

Direct chemical oxidation of the primary amino group at the 4-position is less common for producing ketones or aldehydes. However, oxidation of the secondary amine that would be formed by mono-alkylation of the 4-amino group can lead to an imine, which can then be hydrolyzed to a ketone. researchgate.net Furthermore, some methods have been developed for the oxidation of primary cycloalkylamines to their corresponding cyclic ketones. researchgate.net

Table 2: Potential Oxidation Products of this compound and its Derivatives

Reaction TypeSite of OxidationPotential Product
N-OxidationPiperidine NitrogenThis compound N-oxide
Ring α-OxidationCarbon adjacent to Piperidine NA lactam derivative
N-DealkylationIsopropyl group4-Aminopiperidine

Participation in Nucleophilic Substitution Reactions

The primary amino group at the 4-position of this compound possesses a lone pair of electrons, making it an effective nucleophile. libretexts.org It readily participates in nucleophilic substitution reactions with electrophiles such as alkyl halides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary alkyl halides. libretexts.orgucalgary.ca

In the SN2 mechanism, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. ucalgary.caviu.ca A significant challenge in these reactions is the potential for over-alkylation. libretexts.orgyoutube.com The initial product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide. libretexts.orglibretexts.org This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt, resulting in a mixture of products. libretexts.orgyoutube.com Using a large excess of the amine can favor the formation of the mono-alkylated product. libretexts.org

Table 3: Sequential Nucleophilic Substitution with an Alkyl Halide (R-X)

StepNucleophileElectrophileProduct
1This compoundR-XN-alkyl-1-isopropylpiperidin-4-amine (Secondary Amine)
2N-alkyl-1-isopropylpiperidin-4-amineR-XN,N-dialkyl-1-isopropylpiperidin-4-amine (Tertiary Amine)
3N,N-dialkyl-1-isopropylpiperidin-4-amineR-XN,N,N-trialkyl-1-isopropylpiperidin-4-ammonium halide (Quaternary Salt)

Acylation and Other Derivatization Reactions

Acylation is a fundamental derivatization reaction for this compound, involving the reaction of the primary amino group with an acylating agent. Common agents include acyl chlorides and acid anhydrides, which react rapidly to form highly stable amide derivatives. libretexts.orgresearchgate.net This transformation is an effective method for protecting the amino group during multi-step syntheses. researchgate.net

The reaction mechanism is a nucleophilic addition-elimination. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the final amide product. Typically, a base like pyridine (B92270) or sodium hydroxide is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it substantially less nucleophilic than the starting amine. libretexts.org

Table 4: Examples of Acylation Reactions

AmineAcylating AgentConditionsProduct
This compoundAcetyl ChlorideBase (e.g., Pyridine)N-(1-isopropylpiperidin-4-yl)acetamide
This compoundAcetic AnhydrideBase (e.g., Pyridine)N-(1-isopropylpiperidin-4-yl)acetamide
This compoundBenzoyl ChlorideBase (e.g., Pyridine)N-(1-isopropylpiperidin-4-yl)benzamide

Stereochemical Considerations in Reactions

The stereochemistry of the this compound molecule plays a critical role in its reactivity. The piperidine ring preferentially adopts a chair conformation to minimize steric strain. The bulky N-isopropyl group is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

This conformational preference influences the orientation of the 4-amino group, which can exist in either an axial or equatorial position. The equatorial conformer is generally more stable and sterically accessible. Consequently, reactions involving the 4-amino group, such as acylation or nucleophilic substitution, are more likely to occur when the group is in the equatorial position, as this allows for easier approach of the reacting species. Steric hindrance from the piperidine ring itself can affect the transition state energies and may lead to diastereoselectivity in reactions, particularly when new stereocenters are formed. nih.gov The quaternization of the piperidine nitrogen with an alkyl halide is also subject to stereochemical control, with the incoming alkyl group typically adding from the less hindered face, often leading to a preferred diastereomer. researchgate.net

Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives from this compound relies on several key reaction mechanisms that are fundamental to organic chemistry.

Nucleophilic Substitution (SN2) in Alkylation: As detailed in section 3.3, the alkylation of the 4-amino group with primary alkyl halides proceeds via an SN2 mechanism. This is a single-step process where the amine nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that carbon if it is chiral. The reaction rate is dependent on the concentration of both the amine and the alkyl halide. viu.ca

Nucleophilic Acyl Substitution in Acylation: The formation of amides via acylation is a classic example of nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acyl chloride or anhydride. A tetrahedral intermediate is formed, which then eliminates the leaving group (Cl⁻ or RCOO⁻) to regenerate the carbonyl double bond, resulting in the amide product.

Amide Hydrolysis Mechanisms: The cleavage of amide derivatives involves nucleophilic attack at the carbonyl carbon.

Base-Catalyzed: The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The leaving group is an amide anion, which is a strong base, making the reverse reaction favorable. arkat-usa.org

Acid-Catalyzed: The carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by a weak nucleophile like water. The amine is ultimately expelled as a neutral molecule, which is a better leaving group than the amide anion.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-isopropylpiperidin-4-amine, offering detailed insights into the molecule's proton and carbon environments.

¹H NMR spectroscopy provides information on the chemical environment of each proton in the this compound molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the isopropyl group, the piperidine (B6355638) ring protons, and the amine proton are observed.

For instance, in a derivative, N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, the isopropyl group's methyl protons appear as a doublet at approximately 1.06 ppm. nih.gov The methine proton of the isopropyl group is typically observed as a multiplet further downfield. nih.gov The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. Specifically, the axial and equatorial protons at each carbon position of the piperidine ring will have different chemical shifts. Protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear in the range of 2.3-2.9 ppm, while protons on the carbons at C3 and C5 would be found at a different chemical shift. nih.gov The proton at C4, attached to the same carbon as the amine group, would also have a characteristic chemical shift. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Isopropyl-CH₃1.06d6.6
Piperidine-H (axial/equatorial)1.57 / 2.90m / d14.9, 11.8, 3.7 / 11.9
Isopropyl-CH2.71-2.81m-
Piperidine-H (C4)4.02-4.12m-

Note: The data presented is for the derivative N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and serves as an illustrative example. Actual chemical shifts for this compound may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

In a derivative of this compound, the carbon signals for the isopropyl group typically appear at the higher field (lower ppm values), with the methyl carbons around 18.58 ppm and the methine carbon at approximately 54.63 ppm. nih.gov The carbons of the piperidine ring show signals at intermediate chemical shifts. For example, the carbons adjacent to the nitrogen (C2 and C6) are observed around 44.80 ppm, while the carbons at C3 and C5 appear near 32.71 ppm. nih.gov The carbon bearing the amino group (C4) is found at approximately 48.68 ppm. nih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

Carbon AssignmentChemical Shift (δ, ppm)
Isopropyl-CH₃18.58
Piperidine-C3, C532.71
Piperidine-C2, C644.80
Piperidine-C448.68
Isopropyl-CH54.63

Note: The data presented is for the derivative N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and is for illustrative purposes. Actual chemical shifts for this compound may differ.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within the this compound molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbons. rsc.orgresearchgate.net This allows for the unambiguous assignment of the proton signals of the piperidine ring by tracing the spin-spin coupling networks. rsc.org For example, a cross-peak between the methine proton of the isopropyl group and the methyl protons would confirm their connectivity. Similarly, correlations between the protons at C2, C3, and C4 of the piperidine ring would definitively map out the structure. researchgate.net

NMR spectroscopy is a powerful tool for studying the conformational dynamics of the piperidine ring in this compound. The piperidine ring can exist in different conformations, most notably the chair and boat forms. researchgate.net In many piperidine derivatives, the chair conformation is the most stable, with bulky substituents like the isopropyl group preferentially occupying the equatorial position to minimize steric hindrance. vulcanchem.com Dynamic NMR studies, which involve recording spectra at different temperatures, can provide information about the energy barriers between different conformations. researchgate.netunibas.it The coupling constants between adjacent protons on the piperidine ring, which can be accurately measured from the ¹H NMR spectrum, are particularly sensitive to the dihedral angles and thus provide crucial information about the ring's preferred conformation. auremn.org.br

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. plos.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecular ions [M+H]⁺. nih.gov For this compound (molecular formula C₈H₁₈N₂), the expected molecular weight is 142.24 g/mol . synblock.com Therefore, in the positive ion mode ESI-MS spectrum, a prominent peak would be expected at an m/z (mass-to-charge ratio) of 143.25, corresponding to the [M+H]⁺ ion. nih.govvulcanchem.com This technique provides a rapid and accurate determination of the molecular weight. researchgate.net The fragmentation pattern observed in the mass spectrum can further confirm the structure, as characteristic fragments resulting from the loss of the isopropyl group or parts of the piperidine ring would be present. libretexts.orgscienceready.com.au

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision is critical for distinguishing between compounds that have the same nominal mass but different molecular formulas. libretexts.org

The molecular formula of this compound is C₈H₁₈N₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000 u), hydrogen (¹H = 1.007825 u), and nitrogen (¹⁴N = 14.003074 u), the theoretical monoisotopic mass can be calculated with high precision. msu.edualgimed.com This calculated exact mass serves as a benchmark for experimental determination via HRMS, confirming the compound's identity. Any deviation between the measured and theoretical exact mass can indicate the presence of impurities or a misidentification of the compound.

Table 1: Theoretical Mass Calculation for this compound (C₈H₁₈N₂)

ElementNumber of AtomsIsotopic Mass (u)Total Mass (u)
Carbon (C)812.000096.0000
Hydrogen (H)181.00782518.14085
Nitrogen (N)214.00307428.006148
Total Exact Mass 142.1470

Note: The calculated exact mass provides a precise value that can be experimentally verified using HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, which is a primary aliphatic amine, the following characteristic peaks are expected:

N-H Stretch: Primary amines (RNH₂) typically exhibit two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H Bend (Scissoring): A characteristic bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

N-H Wag: A broad band resulting from the out-of-plane bending (wagging) of the N-H bond is expected between 910-665 cm⁻¹ for primary and secondary amines. orgchemboulder.com

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-H Stretch: Aliphatic C-H stretching vibrations from the isopropyl and piperidine ring hydrogens are expected in the 3000-2850 cm⁻¹ region.

The absence of bands in the characteristic regions for other functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹) further confirms the compound's structure.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretch3400-3250 (two bands)
Primary Amine (N-H)Bend (Scissoring)1650-1580
Primary/Secondary Amine (N-H)Wag910-665
Aliphatic Amine (C-N)Stretch1250-1020
Alkane (C-H)Stretch3000-2850

X-ray Crystallography for Stereochemical Resolution

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, which contains a stereocenter at the C4 position of the piperidine ring, X-ray crystallography can unambiguously determine the relative and absolute configuration if a suitable single crystal can be obtained. researchgate.net

The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data can reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the isopropyl and amine substituents. researchgate.netniscpr.res.in In complex derivatives of piperidine, X-ray crystallography has been instrumental in confirming conformational preferences predicted by other methods like NMR spectroscopy. niscpr.res.in While obtaining a suitable crystal of this compound itself might be challenging, derivatization to form a crystalline salt or co-crystal can be a viable strategy. caltech.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. birchbiotech.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. ccsknowledge.com Separation is achieved based on the differential partitioning of the components between the gas and stationary phases. birchbiotech.com

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. birchbiotech.com A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities. By comparing the retention time of the main peak to that of a known standard, the compound can be identified. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. birchbiotech.com GC is widely used in industrial settings for quality control of amines and other chemical intermediates. baua.debre.com

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the purity assessment and separation of this compound. wikipedia.org HPLC separates components of a mixture dissolved in a liquid mobile phase by passing them through a column with a solid stationary phase. wikipedia.org Separation is based on the differential interactions of the analytes with the stationary phase.

For a polar compound like this compound, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase and a polar mobile phase. While less ideal for highly polar compounds, modifications to the mobile phase (e.g., using ion-pairing agents) can achieve good separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase containing a high concentration of a non-polar organic solvent mixed with a small amount of aqueous solvent. wikipedia.org HILIC is particularly well-suited for retaining and separating very polar compounds like amines that show poor retention in reversed-phase chromatography. wikipedia.org

Normal-Phase (NP-HPLC): This mode utilizes a polar stationary phase and a non-polar mobile phase and is effective for analytes soluble in non-polar solvents. wikipedia.org

The purity of this compound can be determined from the resulting chromatogram, where the area of the main peak relative to the total area of all peaks indicates the sample's purity. nih.gov HPLC methods are also scalable for preparative separation to purify the compound. unisa.itsielc.com

Pharmacological and Biological Investigations of 1 Isopropylpiperidin 4 Amine Scaffolds

Applications in Pharmaceutical Development

The 1-isopropylpiperidin-4-amine moiety is a privileged scaffold in drug discovery, frequently utilized in the design of molecules targeting various physiological processes. smolecule.com Its incorporation into larger molecules can significantly influence their pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profiles. chemimpex.com

Lead Compound Identification for Therapeutic Agents

The this compound structure serves as a crucial starting point for the identification of lead compounds in drug discovery programs. chemimpex.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The versatility of the this compound core allows medicinal chemists to systematically modify its structure to optimize its interaction with biological targets. chemimpex.com

For instance, derivatives of this compound have been investigated as inhibitors of influenza A viral entry. nih.gov In one study, 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide was identified as a promising hit compound with an EC₅₀ value of 3.04 μM against an H5N1 pseudovirus. nih.gov Further optimization of this lead compound, by modifying the substituents on the benzamide (B126) and piperidine (B6355638) rings, led to the discovery of more potent inhibitors. nih.gov

The following table showcases examples of how the this compound scaffold has been utilized as a starting point for developing potent inhibitors.

CompoundTargetActivity
2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamideInfluenza A (H5N1 pseudovirus)EC₅₀ = 3.04 μM nih.gov
Derivative 16Influenza A (H1N1)EC₅₀ = 72 nM nih.gov

Development of Medications Targeting Neurological Disorders

The piperidine ring is a common feature in many centrally acting drugs, and the this compound scaffold is no exception. smolecule.com Its derivatives have been explored for their potential in treating a variety of neurological disorders. chemimpex.com The ability of these compounds to cross the blood-brain barrier is a key factor in their potential utility for central nervous system (CNS) applications.

Compounds containing the piperidine moiety have a long history in the development of analgesics. researchgate.net Research into derivatives of this compound suggests their potential for pain management. smolecule.com While direct studies on the analgesic properties of this compound itself are limited, the structural similarity of its derivatives to known analgesics provides a rationale for further investigation in this area. smolecule.com

The structural features of this compound derivatives bear resemblance to known antidepressant medications. smolecule.com This has prompted investigations into their potential antidepressant effects. smolecule.com The modulation of neurotransmitter systems, a key mechanism of action for many antidepressants, is a plausible therapeutic avenue for compounds derived from this scaffold. ircmj.com

The interaction of this compound derivatives with neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506), is a significant area of research. These systems are crucial for regulating mood, cognition, and motor control, and their dysregulation is implicated in numerous neurological and psychiatric disorders. nih.govmedicalnewstoday.comnih.gov

The serotonergic and dopaminergic systems have complex and often reciprocal interactions. nih.govnih.gov Serotonin can modulate dopamine release, with different serotonin receptor subtypes mediating either facilitatory or inhibitory effects. nih.gov For example, 5-HT2A receptor agonists can influence dopaminergic activity, a mechanism relevant to the action of some antipsychotic drugs. nih.gov Conversely, a subset of serotonin neurons expresses dopamine receptors, allowing for dopamine to influence serotonergic signaling. harvard.edu

Derivatives of this compound are being studied for their ability to modulate these neurotransmitter systems. smolecule.com For example, research on structurally similar compounds suggests they may act as antagonists at certain neurotransmitter receptors, influencing signal transduction pathways. This modulatory activity could be beneficial in treating conditions like anxiety and schizophrenia.

Enzyme Inhibition Studies

The this compound scaffold has been extensively used in the design of enzyme inhibitors. Enzyme inhibition is a key strategy in the development of drugs for a wide range of diseases, including cancer and infectious diseases. nih.gov

Derivatives of this compound have shown significant inhibitory activity against several enzymes. A notable example is their role as inhibitors of histone methyltransferases, such as G9a and GLP. nih.govoncotarget.com These enzymes are involved in epigenetic regulation and are considered promising targets for cancer therapy. nih.gov

In one study, a compound incorporating the this compound moiety displayed high potency against G9a, with an IC₅₀ value of less than 0.025 μM. Further research has explored the development of dual inhibitors that target both histone deacetylases (HDACs) and G9a, utilizing the this compound scaffold to interact with the G9a enzyme. nih.govoncotarget.com

The following table summarizes the inhibitory activity of some this compound derivatives against specific enzymes.

DerivativeEnzyme TargetInhibitory Activity
Quinazoline-based inhibitorG9aIC₅₀ < 0.025 μM
Compound 12a G9a97% inhibition at 10 μM nih.gov
Compound 12a GLP95% inhibition at 10 μM nih.gov

These studies highlight the importance of the this compound scaffold as a versatile platform for designing potent and selective enzyme inhibitors with therapeutic potential. nih.govoncotarget.com

Receptor Binding Assays and Ligand Interactions

The structural characteristics of the this compound group also make it a valuable component for designing ligands that interact with cell surface receptors.

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. mdpi.com The protonated piperidine nitrogen of the this compound scaffold can participate in key binding interactions within GPCRs.

The G9a/GLP inhibitor UNC0638 was screened against a broad panel of non-epigenetic targets, including numerous GPCRs, to assess its selectivity. sigmaaldrich.com While generally clean, the compound did show some interaction with a few GPCRs at a 1 µM concentration. Specifically, it inhibited the muscarinic M₂, adrenergic α₁ₐ, and adrenergic α₁ₑ receptors. sigmaaldrich.com Follow-up radioligand binding assays were performed to determine the binding affinity (Ki) for these off-target receptors, confirming that UNC0638 is significantly more selective for G9a. sigmaaldrich.com

Table 3: GPCR Binding Profile of UNC0638

ReceptorTypeBinding Affinity (Kᵢ)
Adrenergic α₁ₐGPCR1,800 nM
Adrenergic α₁ₑGPCR3,100 nM
Muscarinic M₂GPCR3,000 nM
Muscarinic M₃GPCR4,200 nM

This table shows the binding affinity of UNC0638 for several G protein-coupled receptors, demonstrating its selectivity for its primary targets (G9a/GLP). Data sourced from sigmaaldrich.com.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of inhibitors built upon the this compound scaffold. For dual HDAC/G9a inhibitors, molecular docking studies showed that the piperidine ring of the scaffold forms hydrogen bonding interactions with key residues (Arg1137, Glu1138) in the G9a active site. nih.gov

In the development of G9a/GLP inhibitors, SAR studies explored modifications at various positions of the core quinazoline (B50416) scaffold. frontiersin.org For instance, replacing the 2-morpholine moiety with other cyclic amines, such as a five-membered pyrrolidinyl group, led to a significant decrease in G9a inhibition. frontiersin.org Conversely, expanding the ring to a seven-membered azepanyl group increased potency for both G9a and GLP. frontiersin.org When designing compounds based on a 1,4-benzodiazepine (B1214927) scaffold, reacting the core with this compound was a key step that yielded a derivative with G9a inhibitory activity comparable to its quinazoline analogue. axonmedchem.com These studies highlight how the interplay between the this compound group and the larger molecular structure dictates biological activity.

Hydrogen Bonding Interactions with Catalytic Domains

Hydrogen bond catalysis is a fundamental concept where the interaction via hydrogen bonds is used to control and accelerate chemical reactions. wikipedia.org This type of catalysis is crucial in many enzymatic reactions for orienting substrates and lowering reaction barriers. wikipedia.org In drug design, understanding how a molecule interacts with the catalytic domain of a target enzyme is critical for optimizing its efficacy. For derivatives of this compound, hydrogen bonding plays a significant role in their binding to enzyme active sites.

In studies of G9a inhibitors, a key enzyme in histone methylation, the binding characteristics of derivatives containing the this compound moiety have been analyzed. A binding model for one such derivative, compound 14, revealed that the piperidine ring engages in hydrogen bonding interactions with key residues within the catalytic domain, including Arg1137 and Glu1138. nih.gov Further interactions were observed between the aliphatic chain of the derivative and the side chains of residues Asp1131, Asp1135, Asp1140, and Arg1214. nih.gov

Conversely, the specific positioning of the amine group is crucial. For a related derivative, the switch of a secondary amine from one position to another resulted in the loss of a key hydrogen-bonding interaction with Asp1083, which was suggested as the reason for its reduced potency as a G9a inhibitor. nih.gov This highlights the sensitivity of binding affinity to the precise geometry of hydrogen bond donors and acceptors within the catalytic domain.

In Vitro and In Vivo Biological Activity Assessment

Derivatives built upon the this compound scaffold have been subjected to extensive in vitro and in vivo testing to determine their potential as therapeutic agents across several domains.

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov Derivatives of piperidine have been investigated for their potential to modulate inflammatory pathways. researchgate.netresearchgate.net

Studies on dihydropyridine (B1217469) (DHP) derivatives have demonstrated significant anti-inflammatory effects, providing a model for the potential of related heterocyclic compounds. nih.gov One DHP compound, in particular, was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in vitro. nih.gov This compound also reduced NO levels, myeloperoxidase activity, and leukocyte migration in in vivo models of acute lung injury. nih.gov Furthermore, it promoted an anti-inflammatory response by increasing the secretion of the anti-inflammatory mediator IL-10. nih.gov

Conversely, not all derivatives exhibit anti-inflammatory effects. An indole-2-carboxamide derivative incorporating the this compound moiety was found to trigger the production of pro-inflammatory cytokines, such as MCP-1/CCL2 and IL-6, in cardiac fibroblasts and endothelial cells. drugbank.com This underscores the principle that subtle structural modifications can dramatically alter the biological activity of a compound, shifting it from a potential anti-inflammatory agent to a pro-inflammatory one.

The rise of antimicrobial resistance has spurred the search for novel chemical entities capable of combating pathogenic microorganisms. biomedpharmajournal.org Piperidine-based structures have emerged as a promising area of research for both antibacterial and antifungal agents. researchgate.netbiomedpharmajournal.org

Antifungal Activity

A significant body of research has focused on the antifungal properties of 4-aminopiperidine (B84694) derivatives. These compounds have been shown to target the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. mdpi.com A synthesized library of over 30 novel 4-aminopiperidines identified two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , as particularly promising candidates. mdpi.com These compounds displayed potent in vitro activity against clinically relevant species, including Candida spp. and Aspergillus spp., with their mechanism suggested to be the inhibition of sterol C14-reductase and sterol C8-isomerase. mdpi.com

Other studies have explored different classes of piperidine derivatives. Novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety have shown excellent activity against soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn Phenyl(2H-tetrazol-5-yl)methanamine derivatives have also been evaluated, showing moderate activity against Candida albicans and Aspergillus niger. nih.gov

Compound ClassDerivative ExampleFungal Strain(s)Observed ActivityReference
4-Aminopiperidines1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.Promising in vitro antifungal activity. mdpi.com
4-AminopiperidinesN-dodecyl-1-phenethylpiperidin-4-amineCandida spp., Aspergillus spp.Promising in vitro antifungal activity. mdpi.com
1,2,4-OxadiazolesCompound 6ePhakopsora pachyrhizi, Puccinia sorghi95% inhibition at 3.13 mg/L (P. pachyrhizi); 92% inhibition at 0.10 mg/L (P. sorghi). sioc-journal.cn
1,2,4-OxadiazolesCompound 6oPhakopsora pachyrhizi, Puccinia sorghi98% inhibition at 3.13 mg/L (P. pachyrhizi); 90% inhibition at 0.10 mg/L (P. sorghi). sioc-journal.cn
Phenyl(2H-tetrazol-5-yl)methanaminesCompound 3C. albicans, A. nigerModerate activity (MIC: 500 µg/ml for C. albicans, 750 µg/ml for A. niger). nih.gov

Antibacterial Activity

Derivatives of piperidin-4-one have been synthesized and screened for their antibacterial potential. biomedpharmajournal.org Studies have shown that these compounds can exhibit significant activity when compared to standard antibiotics like ampicillin. biomedpharmajournal.org The antibacterial efficacy often depends on the specific substitutions on the piperidine ring. For instance, in one study of piperidin-4-one oxime ethers, certain derivatives showed enhanced potency against E. coli, S. aureus, and P. aeruginosa. researchgate.net Amide derivatives containing cyclopropane (B1198618) have also been evaluated, with some compounds showing moderate inhibitory activity against Staphylococcus aureus and Escherichia coli. mdpi.com Furthermore, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated potent antibacterial action against Mycobacterium smegmatis and S. aureus. nih.gov

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, contributes to cellular damage and various diseases. nih.govresearchgate.net The development of synthetic antioxidants is an active area of research. frontiersin.org The this compound scaffold has been incorporated into molecules designed to have radical scavenging properties.

A study focused on the synthesis of novel 5-hydroxypyridin-4-one derivatives, which are known to have iron-chelating and radical scavenging abilities. nih.govresearchgate.net In this research, a derivative named 5-(Hydroxy)-2-((1-isopropylpiperidin-4-ylamino)methyl)-1-methylpyridin-4(1H)-one (Vb) was synthesized. nih.gov When its antioxidant properties were evaluated experimentally using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method, compound Vb was among the most effective compounds tested. nih.govresearchgate.net This suggests that the combination of the hydroxypyridinone core with the this compound moiety can produce effective antioxidant agents. nih.govresearchgate.net

The piperidine scaffold is a common feature in many anticancer agents. researchgate.net Derivatives of this compound have been specifically investigated for their potential to inhibit cancer cell growth through various mechanisms.

One approach has been the design of dual inhibitors targeting histone deacetylases (HDAC) and the G9a methyltransferase, both of which are implicated in cancer progression. nih.gov A series of compounds (13a-17a) incorporating the this compound structure were synthesized for this purpose. nih.gov Notably, compound 14 from this series demonstrated improved anti-proliferative capabilities across several cancer cell lines while showing lower toxicity in a non-cancerous cell line. nih.gov

Other studies have explored the cytotoxic effects of different derivative classes. A sulfonamide derivative of (1-isopropylpiperidin-4-yl)methyl was found to exhibit cytotoxic activity in an anticancer study. Additionally, certain 4-aryl-1,4-dihydropyridines have shown significant cytotoxicity against human cervical (HeLa) and breast (MCF-7) carcinoma cell lines, with some compounds demonstrating selectivity for cancer cells over normal fibroblasts. mdpi.com

Compound ClassDerivative ExampleTarget/Cell LineObserved Activity (IC50)Reference
HDAC/G9a InhibitorsCompound 14Various cancer cell linesImproved anti-proliferation vs. parent compounds. nih.gov
4-Aryl-1,4-dihydropyridinesCompound 18HeLa / MCF-73.6 µM / 5.2 µM mdpi.com
4-Aryl-1,4-dihydropyridinesCompound 19HeLa / MCF-72.3 µM / 5.7 µM mdpi.com
4-Aryl-1,4-dihydropyridinesCompound 20HeLa / MCF-74.1 µM / 11.9 µM mdpi.com

The piperidine heterocycle is a key component in a number of antiviral drugs. researchgate.netbiomedpharmajournal.org Consequently, derivatives of this compound have been explored for their ability to combat viral infections.

A study dedicated to discovering new antiviral agents among piperidine derivatives found that synthesized compounds were effective against the influenza A/H1N1 virus in an in vitro cell model, with performance comparable to commercial antiviral drugs. nih.gov Other research has shown that the closely related compound, 1-isopropylpiperidin-4-ol, can act as a CCR5 antagonist, a mechanism that inhibits the entry of HIV-1 into cells. smolecule.com

More recently, with the emergence of new viral threats, research has expanded. Inhibitors of the p97 enzyme that possess a this compound derivative have demonstrated antiviral activity against SARS-CoV-2. mdpi.com In a separate study, a water-soluble indol-3-carboxylic acid derivative containing a piperidinomethyl group showed a potent antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM and displaying a high selectivity index of 78.6. actanaturae.ru

Pharmacokinetic and Pharmacodynamic Considerations of Derivativessrce.hracs.org

The development of new chemical entities into therapeutic agents is contingent not only on their desired biological activity but also on their pharmacokinetic and pharmacodynamic profiles. srce.hr For derivatives built upon the this compound scaffold, these considerations are paramount. Pharmacokinetics, which involves the study of a compound's absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by factors such as metabolic stability. srce.hrnih.gov The susceptibility of a compound to biotransformation can dictate its half-life and bioavailability. srce.hr Simultaneously, pharmacodynamics, which relates to the drug's effect on the body, is governed by factors like receptor selectivity and the ability to reach the target site, such as crossing the blood-brain barrier for centrally acting agents. nih.gov Structural modifications to the core scaffold are often employed to optimize these properties, for instance, by altering ring sizes or making bioisosteric replacements to enhance metabolic stability or by adjusting lipophilicity to improve permeability. acs.orgnih.gov

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from systemic circulation, presenting a significant challenge for the development of CNS-active drugs. nih.govmdpi.com The ability of a compound to permeate the BBB is crucial for its efficacy in treating neurological disorders. For derivatives of this compound, the piperidine moiety can play a role in improving BBB penetration.

Research into various derivatives has utilized methods like the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) to evaluate their potential for CNS penetration. nih.govunisa.itosti.gov This assay provides an in-vitro measure of a compound's ability to passively diffuse across a membrane simulating the BBB. nih.gov Strategies to enhance permeability often focus on increasing the lipophilicity and rigidity of the molecule or modulating the pKa of basic amine groups. nih.gov For example, medicinal chemistry efforts have shown that incorporating piperidine-containing derivatives can lead to a significant improvement in blood-brain barrier penetration. In one study, such derivatives demonstrated a 2.3-fold increase in rodent BBB penetration. The analysis of fragment contributions to BBB permeability suggests that aliphatic amines, a feature of the this compound scaffold, tend to have higher permeability compared to structures containing amides or carboxylic groups. mdpi.com

Below is a table summarizing permeability data for representative compounds incorporating the piperidine scaffold, as evaluated by the PAMPA-BBB assay.

Compound ClassAssay MethodPermeability FindingReference
Benzodiazepine derivativesPAMPA-BBBIdentified as potential candidates for in-vivo animal studies due to permeability characteristics. osti.gov
2-Aminopyridine derivativesPAMPA-BBBStructural modifications (increasing rigidity, altering amine pKa) generally improved permeability. nih.gov
Piperidine-containing derivativesIn-vivo (rodent)Showed a 2.3-fold improvement in blood-brain barrier penetration.

This table is generated based on findings from the referenced studies to illustrate the impact of the scaffold on permeability.

Metabolic stability is a critical parameter in drug discovery, referring to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. srce.hr A compound that is metabolized too quickly may not maintain therapeutic concentrations in the body, while one that is too stable could accumulate and lead to toxicity. srce.hr Key metrics used to express metabolic stability include in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr

The this compound scaffold is subject to various structural modifications aimed at enhancing metabolic stability. researchgate.net Biotransformation often occurs at "soft spots" in a molecule, and identifying and modifying these sites can significantly improve pharmacokinetic properties. srce.hr Strategies include altering ring sizes, such as replacing a more metabolically labile ring like a 1,4-diazepane with a more stable piperidine ring. acs.org Another approach is the bioisosteric replacement of entire functional groups; for example, substituting a piperazine (B1678402) ring with aminopiperidine structures has been shown to improve metabolic stability in rat liver microsomes. nih.gov

Investigations into H3R inverse agonists containing a 1-isopropyl-piperidin-4-yloxy moiety provided specific data on metabolic clearance. One lead compound demonstrated favorable microsomal clearance rates in both human and rat liver microsomes, indicating good metabolic stability. chimia.ch

The following table presents in vitro pharmacokinetic data for a derivative containing the this compound scaffold.

CompoundAssay SystemParameterValueReference
(4,4-difluoro-piperidin-1-yl)-[1-isopropyl-5-(1-isopropyl-piperidin-4-yloxy)-1H-indol-2-yl]-methanoneHuman Liver MicrosomesMicrosomal Clearance (Cl)4 µL/min/mg chimia.ch
(4,4-difluoro-piperidin-1-yl)-[1-isopropyl-5-(1-isopropyl-piperidin-4-yloxy)-1H-indol-2-yl]-methanoneRat Liver MicrosomesMicrosomal Clearance (Cl)12 µL/min/mg chimia.ch

This table contains data for a specific derivative to exemplify the metabolic profile of compounds based on the scaffold.

Receptor selectivity is a cornerstone of modern drug design, aiming to create compounds that interact potently with their intended biological target while having minimal affinity for other receptors, thereby reducing the potential for off-target side effects. The this compound scaffold is a versatile building block used in the synthesis of ligands for a wide range of receptors. The specific substitution patterns on and around the piperidine ring are crucial in determining the compound's binding affinity and selectivity profile.

For instance, in the development of histamine (B1213489) H1 receptor (H1R) antagonists, subtle changes to the N-substituent on the piperidine ring of desloratadine (B1670295) analogues significantly impacted the residence time at the receptor. acs.org While small acyclic aliphatic substituents like the isopropyl group resulted in a slightly higher kinetic rate index (KRI) compared to the parent compound, larger cycloaliphatic or aromatic groups were found to confer a long residence time at the H1R. acs.org

In a separate program targeting histamine H3 receptors (H3R), a derivative incorporating a 1-isopropyl-piperidin-4-yloxy group was identified as a potent H3R inverse agonist. chimia.ch Crucially, this compound exhibited high selectivity for the H3R, showing negligible activity at the H1, H2, and H4 histamine receptor subtypes at concentrations up to 3 µM. chimia.ch This highlights how the scaffold can be integrated into a larger molecule to achieve a highly specific pharmacological profile.

The table below summarizes receptor binding and selectivity data for derivatives incorporating the this compound scaffold.

Derivative ClassTarget ReceptorFindingCross-Reactivity/SelectivityReference
Desloratadine AnalogueHistamine H1 Receptor (H1R)N-isopropyl substitution slightly increased residence time compared to desloratadine.Activity focused on H1R. acs.org
5-Oxy-2-carboxamide-indoleHistamine H3 Receptor (H3R)Potent inverse agonist with a Ki of 5 nM for rat H3R.-3% activity at human H1R (3 µM), -2% at H2R (3 µM), 1% at H4R (3 µM). chimia.ch
Quinazoline DerivativeSpindlin 1 (SPIN1)The N4-(1-Isopropylpiperidin-4-yl) moiety is a key part of potent SPIN1 inhibitors.Selectivity for SPIN1 Tudor domain II was demonstrated. nih.gov

This table provides examples of how derivatives of the scaffold are tailored for specific receptor interactions.

Theoretical and Computational Chemistry Approaches

Molecular Orbital Calculations (e.g., Semiempirical AM1)

Molecular orbital (MO) theory is a fundamental concept used to describe the electronic structure of molecules. numberanalytics.com In this framework, electrons are not assigned to individual bonds between atoms, but are treated as moving under the influence of the nuclei in the whole molecule. numberanalytics.com The combination of atomic orbitals forms a set of molecular orbitals that extend over the entire molecule, with distinct energy levels. numberanalytics.compressbooks.pub

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally efficient approach to approximate MO calculations. ucsb.edu These methods simplify the complex calculations of ab initio methods by incorporating experimentally derived parameters. ucsb.edudtic.mil The AM1 method, part of the Neglect of Diatomic Differential Overlap (NDDO) family of methods, has been used to study the conformational preferences of various piperidine (B6355638) derivatives. ucsb.eduniscpr.res.in For instance, in studies of N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes, AM1 calculations were employed to determine their preferred conformations, revealing that twist-boat forms were the most stable. niscpr.res.in Although direct AM1 calculations for 1-isopropylpiperidin-4-amine are not extensively documented in the provided results, the principles of this method are applicable to understanding its electronic structure and conformational landscape.

The primary bottleneck in many semiempirical MO calculations is the diagonalization of the Fock matrix in each self-consistent field (SCF) cycle. port.ac.uk However, the development of highly parallelized programs has made these calculations feasible for increasingly large systems. port.ac.uk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. koreascience.krmdpi.com Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. mdpi.com This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. ucsb.edumdpi.com

DFT calculations can provide valuable information about the molecular structure, vibrational frequencies, and electronic properties of this compound and its derivatives. For instance, DFT has been used to study the structural and vibrational properties of 4-piperidone (B1582916), a related compound, using the B3LYP functional with various basis sets. researchgate.net Such studies can elucidate bond lengths, bond angles, and the distribution of electron density within the molecule. mdpi.com

Furthermore, DFT is instrumental in understanding intermolecular interactions, which is crucial for drug design. koreascience.kr It can be used to calculate interaction energies between a ligand and a protein, providing insights into the binding affinity. southampton.ac.uk While DFT calculations on this compound itself were not detailed in the provided search results, the methodology is widely applied to similar molecules to predict their properties and interactions. DFT calculations can also be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding chemical reactivity and electronic transitions. researchgate.netmdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which contains a piperidine ring and a rotatable isopropyl group, understanding its conformational preferences is essential for predicting its biological activity. wuxiapptec.com

The piperidine ring typically adopts a chair conformation to minimize steric strain. wuxiapptec.comvulcanchem.com In substituted piperidines, the substituents can occupy either axial or equatorial positions. Generally, bulky groups like the isopropyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. lumenlearning.comvulcanchem.com

Computational methods like molecular mechanics and quantum mechanical calculations are used to explore the potential energy surface of the molecule and identify low-energy conformations. wuxiapptec.com For example, in a study of a related piperidine derivative, the isopropyl group was predicted to occupy an equatorial position to minimize steric strain. vulcanchem.com Similarly, for other piperidine-containing compounds, conformational analysis has been used to identify the dominant low-energy conformations, which is crucial for understanding their interaction with biological targets. wuxiapptec.com The energy landscape of this compound would be characterized by various conformers arising from the ring puckering and the orientation of the isopropyl and amine groups.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govoncotarget.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to a protein target. nih.govoncotarget.com

In a study focused on developing dual inhibitors of HDAC and G9a, a derivative of this compound (compound 14) was subjected to molecular docking studies. nih.govoncotarget.com The crystal structures of human HDAC8 (PDB ID: 1T67) and human G9a (PDB ID: 3FPD) were used as templates. nih.govoncotarget.com The docking results for compound 14 with HDAC8 suggested that the ligand occupies the binding pocket in a similar manner to a known inhibitor, MS-344. nih.gov Key interactions included hydrogen bonding and coordination with the zinc ion in the active site. nih.gov

For the G9a protein, the docking model of compound 14 showed hydrogen bonding interactions between the piperidine ring and residues Arg1137 and Glu1138. nih.gov The aliphatic chain of the ligand was also involved in hydrogen bonding with several aspartate and arginine residues. nih.gov These docking studies provided a theoretical basis for the observed inhibitory activity of the compound and guided the structure-based design of more potent inhibitors. nih.govoncotarget.com

Table 1: Predicted Docking Interactions of Compound 14 (a derivative of this compound)

Target ProteinKey Interacting ResiduesType of Interaction
HDAC8Gly140, His142, Gly151, Gly304, Tyr306, Asp101Hydrogen Bonding, Coordination with Zn2+
G9aArg1137, Glu1138, Asp1131, Asp1135, Asp1140, Arg1214Hydrogen Bonding

This table is based on the findings from the molecular docking analysis of compound 14, which incorporates the this compound moiety. nih.gov

Prediction of Activity Spectra for Substances (PASS) System

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a chemical compound based on its structural formula. akosgmbh.deyoutube.comnih.gov The PASS system compares the structure of a query molecule with a large training set of known biologically active compounds to predict the probability of it exhibiting various pharmacological effects and mechanisms of action. genexplain.comclinmedkaz.org

The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). akosgmbh.degenexplain.com Activities with Pa > Pi are considered possible for the compound. akosgmbh.de This tool can be valuable in the early stages of drug discovery for identifying potential new leads, revealing new effects for existing compounds, and selecting relevant biological screens. akosgmbh.declinmedkaz.org

While a specific PASS analysis for this compound was not found in the provided search results, this methodology has been applied to other piperidine derivatives. clinmedkaz.org For example, a study on new piperidine derivatives used the PASS online tool to predict their possible pharmacological activities, with predicted probabilities (Pa) for some effects reaching up to 0.8. clinmedkaz.org Such an analysis for this compound could provide a broad overview of its potential biological activities, guiding further experimental investigation. The accuracy of PASS predictions is reported to be high, with an average accuracy of about 95% in leave-one-out cross-validation for a large training set. genexplain.com

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov This approach relies on techniques like X-ray crystallography and NMR spectroscopy to determine the structure of the target protein, often in complex with a ligand. Computational methods like molecular docking and molecular dynamics are then used to understand the ligand-protein interactions and to design new molecules with improved affinity and selectivity. nih.govoncotarget.com

The development of dual HDAC and G9a inhibitors provides a clear example of the application of SBDD principles, where derivatives of this compound were designed. nih.govoncotarget.com The design process started with the analysis of the crystal structures of HDAC8 and G9a with known inhibitors. nih.govoncotarget.com This information was used to design a series of hybrid molecules that could potentially bind to both targets. The this compound moiety was introduced to explore the structure-activity relationship at a specific position of the lead compound. nih.gov

Molecular docking studies, as described previously, were integral to this SBDD effort, providing insights into the binding modes of the designed compounds and helping to rationalize their biological activities. nih.govoncotarget.com The iterative process of design, synthesis, and biological evaluation, guided by computational modeling, ultimately led to the discovery of a promising dual inhibitor. nih.gov

Applications Beyond Traditional Pharmaceutical Development

Chemical Biology Research

In the field of chemical biology, 1-isopropylpiperidin-4-amine is utilized as a scaffold to create molecular probes and investigate complex biological systems. Its ability to be incorporated into larger molecules allows researchers to study the intricacies of molecular recognition, including receptor binding and enzyme activity.

The this compound moiety is integral to the development of ligands for studying receptor interactions. The piperidine (B6355638) ring and its substituents can be tailored to probe the binding pockets of various receptors.

Histamine (B1213489) H1 Receptor (H1R): Research into H1R antagonists has utilized derivatives containing the N-isopropylpiperidine structure. acs.org For instance, the compound 8-Chloro-11-(1-isopropylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo researchgate.netcaymanchem.comcyclohepta[1,2-b]pyridine, an analog of the antihistamine desloratadine (B1670295), was synthesized to study how different N-substituents on the piperidine ring affect receptor binding affinity and residence time. acs.org Docking studies of related compounds suggest that the space available within the H1R binding pocket is limited, and the size and conformation of substituents like the isopropyl group are critical for optimal interaction. acs.org

Other Receptor Systems: The piperidine scaffold is common in compounds targeting central nervous system receptors. smolecule.com While direct studies on this compound are limited, derivatives are used to investigate interactions with neurotransmitter receptors, which is crucial for understanding conditions like depression and anxiety. chemimpex.com

A significant application of this compound in chemical biology is its use as a core component in the design and synthesis of enzyme inhibitors. It frequently serves as a key building block in creating potent and selective inhibitors for epigenetic targets. oncotarget.comnih.gov

G9a and G9a-like protein (GLP) Inhibition: This compound is a cornerstone in the development of inhibitors for the histone methyltransferases G9a (also known as EHMT2) and GLP (EHMT1), which are overexpressed in various cancers. oncotarget.com Researchers have synthesized numerous quinazoline-based inhibitors where the this compound group is attached to the C4 position of the quinazoline (B50416) core. oncotarget.comnih.gov This moiety plays a crucial role in binding to the enzyme's active site. nih.gov For example, in studies of dual HDAC and G9a inhibitors, the this compound unit was incorporated into complex molecules to explore structure-activity relationships. oncotarget.comnih.gov

Mechanism of Action Studies: Derivatives of this compound are used to elucidate the mechanism of action of enzyme inhibitors. nih.gov For instance, kinetic measurements on inhibitors containing this scaffold help determine how they interact with substrates and cofactors, providing insight into whether they are competitive, non-competitive, or uncompetitive inhibitors. nih.gov

Table 1: Examples of G9a/GLP Inhibitors Incorporating the this compound Scaffold

Compound Name Target Enzyme(s) Reported Activity Citation(s)
UNC0638 G9a, GLP IC₅₀ = 15 nM (G9a), 19 nM (GLP) abcam.com
UNC0642 G9a, GLP Kᵢ = 3.7 nM caymanchem.com
N1-hydroxy-N8-(2-((4-((1-isopropylpiperidin-4-yl)amino)-6,7-dimethoxyquinazolin-2-yl)amino)ethyl)octanediamide (4a) HDAC, G9a Synthesized as a dual inhibitor oncotarget.com
2-substituted-N-(1-isopropylpiperidin-4-yl)-7-methoxy-8-(3-(pyrrolidin-1-yl)propoxy)-3H-benzo[e] nih.govgoogle.com-diazepin-5-amines (12a/12b) G9a/GLP Synthesized as G9a/GLP inhibitors nih.gov

Agrochemical Formulations (e.g., Pesticides, Herbicides)

The amine functionality and piperidine structure are found in various agrochemical compounds. numberanalytics.com this compound and its derivatives are explored for their potential to enhance the efficacy of pesticides and herbicides, which is vital for improving crop yields. chemimpex.com While specific, large-scale commercial use is not widely documented, its role as an intermediate in the synthesis of agrochemicals is recognized. chembk.com The general class of amines is fundamental to the production of many pesticides and herbicides. numberanalytics.com

Material Science Applications

In material science, this compound serves as a valuable chemical building block due to its reactive amine group and stable ring structure. chemimpex.com

The compound is explored for its properties in creating new materials and coatings that can be customized for specific functions. chemimpex.com The amine group provides a reactive site for chemical modifications, allowing it to be integrated into larger molecular structures or grafted onto surfaces to alter their properties. Its derivatives are also considered for creating unique coatings. smolecule.com The synthesis of polyurea, for example, which is used for protective coatings, often involves amine-containing molecules. numberanalytics.com

The development of functional polymers—polymers designed with specific properties and functions—is a key area of modern material science. Amines are crucial in polymer synthesis, acting as monomers, curing agents, and modifiers. numberanalytics.com

This compound, with its primary amine group, is a suitable candidate for incorporation into polymer chains. researchgate.netgoogle.com The amine functionality allows it to participate in polymerization reactions, such as the formation of polyamides through reaction with diacids. numberanalytics.com The synthesis of amine-functional polymers is an active area of research for creating materials with tailored properties for applications ranging from biomedical devices to advanced composites. researchgate.netgoogle.com The inclusion of the N-isopropylpiperidine moiety can impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, and basicity. chemimpex.com

Conclusion and Future Perspectives

Summary of Key Research Findings on 1-Isopropylpiperidin-4-amine

Research has consistently highlighted the significance of this compound as a key synthetic intermediate. Its application spans multiple therapeutic targets, demonstrating its adaptability in drug design.

One of the most prominent areas of research involves its use in the creation of enzyme inhibitors. It has been instrumental in synthesizing potent inhibitors for epigenetic targets like G9a and histone deacetylases (HDACs), which are crucial in cancer therapy. nih.govoncotarget.com For instance, derivatives have been developed as dual G9a/HDAC inhibitors, a promising strategy in oncology that targets multiple pathways. nih.govoncotarget.com Beyond epigenetics, it has been used as a precursor for inhibitors of other enzymes implicated in cancer, such as p97, and in the development of compounds for treating neurological disorders. chemimpex.com

Another significant finding is its role in developing antiviral agents. Specifically, it is a core component in the synthesis of acylated 4-aminopiperidines that act as potent entry inhibitors of the influenza A virus. nih.gov These compounds target the viral hemagglutinin (HA) protein, and some have shown synergistic activity with existing antiviral drugs like oseltamivir. nih.gov

The versatility of this amine is further underscored by its use in developing molecules targeting a range of other conditions. Research has explored its incorporation into compounds aimed at treating neurological disorders, such as depression and anxiety, and it has been identified as a useful scaffold in the discovery of inhibitors for hepatitis C virus (HCV) assembly. chemimpex.comnih.gov

Table 1: Summary of Therapeutic Areas and Targets for this compound Derivatives
Therapeutic AreaBiological TargetExample ApplicationReference
OncologyG9a, HDAC, p97Development of single and dual-target enzyme inhibitors for cancer treatment. nih.govoncotarget.compitt.edu
VirologyInfluenza A Hemagglutinin (HA), HCV AssemblySynthesis of viral entry inhibitors for influenza and assembly inhibitors for Hepatitis C. nih.govnih.gov
NeurologyNeurotransmitter SystemsPrecursor for molecules studied for potential in treating depression and anxiety. chemimpex.com

Emerging Trends and Unexplored Research Avenues

The future of research involving this compound is moving towards more complex and targeted therapeutic strategies. A significant emerging trend is the design of multi-target or dual-inhibitor compounds. oncotarget.comresearchgate.net The successful synthesis of dual G9a/HDAC inhibitors exemplifies this approach, which aims to create more effective cancer therapies by hitting two distinct but related targets with a single molecule. nih.govoncotarget.com This strategy could be expanded to other target combinations where a synergistic effect is anticipated.

Another developing area is the application of this scaffold outside of traditional pharmaceuticals. Derivatives of this compound are being investigated for their potential use in material science, for creating new polymers and coatings, and in agrochemical formulations to enhance the efficacy of pesticides and herbicides. chemimpex.comsmolecule.com

Several research avenues remain largely unexplored. While the compound is a known precursor for various inhibitors, the full spectrum of its potential biological activities is not yet understood. There is an opportunity to screen libraries of its derivatives against a wider array of biological targets, including G protein-coupled receptors and other enzyme families. For example, novel chemotypes for G9a/GLP inhibitors are highly desirable, and this scaffold could provide a starting point for new designs. nih.gov Furthermore, the precise mechanisms of action for many of its derivatives are not fully elucidated, warranting more in-depth pharmacological studies.

Potential Impact on Medicinal Chemistry and Related Fields

The primary impact of this compound on medicinal chemistry lies in its role as a "privileged scaffold." core.ac.uk This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The structural properties of this compound allow for extensive chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve enhanced efficacy and selectivity. chemimpex.com

This adaptability accelerates the drug discovery process. By starting with a known, versatile core, researchers can more rapidly generate diverse libraries of compounds for screening, saving time and resources. chemimpex.com Its demonstrated success in producing candidates for oncology and virology provides a strong foundation for future projects in these and other therapeutic areas. nih.govnih.gov The development of potent and selective inhibitors based on this scaffold could lead to new clinical candidates for treating diseases with high unmet medical needs.

Beyond medicine, the exploration of its derivatives in material science and agrochemicals could lead to innovations in these fields, such as more effective and specialized materials or improved crop protection technologies. chemimpex.com

Challenges and Opportunities in the Synthesis and Application of this compound

Despite its utility, the synthesis and application of this compound and its derivatives are not without challenges. However, these challenges also present significant opportunities for innovation.

In synthesis, a primary challenge is achieving high selectivity and yield, particularly when creating complex, highly substituted piperidine (B6355638) structures. numberanalytics.comnih.gov Traditional methods for amine synthesis can suffer from limitations like harsh reaction conditions and the formation of side products. numberanalytics.com Specifically, the synthesis of substituted piperidines can be difficult, and developing general, scalable methods remains an important goal in organic chemistry. core.ac.uk

However, these synthetic hurdles create opportunities for the development and application of modern chemical techniques. The use of biocatalysis, flow chemistry, and novel catalytic systems can lead to more efficient, sustainable, and cost-effective production methods. numberanalytics.comijrpr.com Furthermore, new strategies combining enzymatic functionalization and radical coupling are emerging, offering more efficient ways to produce complex piperidines. acs.org

In terms of application, a key challenge is the extensive research required to fully characterize the biological activity and establish clear structure-activity relationships (SAR) for new derivatives. The opportunity here is immense; the structural flexibility of the this compound scaffold allows for the creation of vast numbers of novel compounds. chemimpex.com The application of computational tools, such as artificial intelligence and machine learning in drug design, can help to more efficiently predict the properties of new derivatives and prioritize synthetic efforts, accelerating the discovery of new lead compounds.

Table 2: Challenges and Opportunities
AreaChallengesOpportunities
Synthesis- Achieving high selectivity and yield for complex derivatives.
  • Scalability and cost-effectiveness of multi-step syntheses.
  • Harsh reaction conditions and purification difficulties. core.ac.uknumberanalytics.com
  • - Development of modern, efficient synthetic methods (e.g., flow chemistry, biocatalysis). numberanalytics.com
  • Application of new catalytic systems (e.g., palladium, rhodium) for stereoselective synthesis. incatt.nlnih.gov
  • Use of enzymatic and radical coupling reactions for novel functionalization. acs.org
  • Application- Need for extensive screening and biological testing to identify new activities.
  • Elucidating precise mechanisms of action for novel derivatives.
  • Overcoming potential metabolic liabilities in drug candidates. nih.gov
  • - Use as a privileged scaffold to generate large, diverse compound libraries. core.ac.uk
  • Exploration of new therapeutic areas and biological targets.
  • Design of multi-target agents for complex diseases. oncotarget.com
  • Application in non-pharmaceutical fields like material science and agrochemicals. chemimpex.com
  • Q & A

    Q. What are the recommended synthetic routes for 1-Isopropylpiperidin-4-amine?

    • Methodological Answer : The compound is synthesized via alkylation of piperidin-4-amine with isopropyl halides (e.g., isopropyl bromide) under alkaline conditions (e.g., K₂CO₃ in acetonitrile). Post-reaction purification involves column chromatography or recrystallization to achieve >95% purity. Key parameters include temperature control (60–80°C) and stoichiometric excess of the alkylating agent . Table 1 : Typical Reaction Conditions
    ParameterValue/Range
    SolventAcetonitrile or DMF
    BaseK₂CO₃ or NaH
    Reaction Time12–24 hours
    Yield70–85% (unoptimized)

    Q. How should researchers ensure safe handling of this compound?

    • Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. In case of skin contact, wash immediately with water for 15 minutes. No specific toxicity data are available, so treat it as a potential irritant .

    Q. What analytical techniques are used to characterize this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with expected peaks at δ 1.0–1.2 (isopropyl CH₃) and δ 2.5–3.0 (piperidine N–CH). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 156.2. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and selectivity?

    • Methodological Answer : Employ a factorial design of experiments (DoE) to test variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., phase-transfer catalysts). Analyze interactions using response surface methodology (RSM). For selectivity, monitor byproducts (e.g., di-alkylated derivatives) via TLC or GC-MS .

    Q. How to resolve contradictions in reported biological activity data for piperidine derivatives?

    • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time). Verify compound purity (HPLC >98%) and stability (e.g., degradation under assay conditions). Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). Consider stereochemical influences if chiral centers are present .

    Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions?

    • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target receptors (e.g., sigma-1 or opioid receptors). Validate with molecular dynamics simulations (GROMACS) to assess stability. Pair with Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., isopropyl vs. benzyl groups) with activity .

    Q. What strategies mitigate challenges in synthesizing derivatives for structure-activity studies?

    • Methodological Answer : Protect the amine group (e.g., Boc or Fmoc) before functionalizing the piperidine ring. For regioselective modifications, employ directing groups (e.g., Lewis acids in electrophilic substitutions). Use computational tools (e.g., retrosynthesis software) to predict feasible routes for novel analogs .

    Data Contradiction Analysis

    Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

    • Methodological Answer : Re-measure solubility using the shake-flask method under controlled pH and temperature. Compare with computational predictions (e.g., logP via ChemAxon). Assess if discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) using X-ray diffraction (XRD) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.